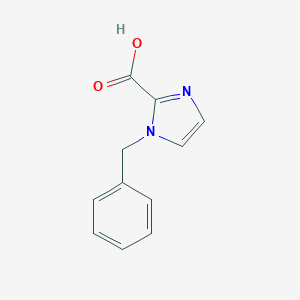

1-Benzyl-1H-imidazole-2-carboxylic acid

概要

説明

1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the second carbon. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

化学反応の分析

Types of Reactions: 1-Benzyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

科学的研究の応用

Medicinal Chemistry

1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have shown promising potential in medicinal chemistry. They are often investigated for their biological activities, particularly as antimicrobial agents.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study focused on various N-alkylimidazole-2-carboxylic acids, including this compound, found that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to be related to the ionization of the carboxylic acid group at physiological pH, enhancing membrane permeability and subsequent microbial inhibition.

Case Study: Synthesis and Testing

In an experimental setup, several derivatives were synthesized, and their protonation constants were determined. The results indicated that increasing the alkyl chain length improved antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Polymer Science

The compound serves as a critical curing agent in epoxy resin formulations. Its role is particularly noted in enhancing the mechanical properties of cured resins.

Curing Agent for Epoxy Resins

This compound has been utilized effectively as a curing promoter for polyepoxy resins. In one study, it was incorporated into a formulation with Epikote #828 epoxy resin, demonstrating improved curing efficiency when subjected to elevated temperatures .

| Curing Agent | Epoxy Resin | Curing Conditions | Result |

|---|---|---|---|

| This compound | Epikote #828 | 100°C for 2 hours followed by 150°C for 4 hours | Successful curing with enhanced properties |

This application underscores the compound's utility in materials science, where it contributes to the performance characteristics of industrial adhesives and coatings.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including benzylation of imidazole compounds. This process typically involves reacting an unsubstituted imidazole with benzyl chloride or benzyl alcohol under specific conditions to yield high-purity products .

Synthetic Pathways

A notable synthetic route involves heating an unsubstituted imidazole with benzyl alcohol in the presence of carboxylic acids or their anhydrides. This method not only provides high yields but also minimizes by-product formation .

作用機序

The mechanism of action of 1-Benzyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as metal-β-lactamases, by binding to their active sites and preventing their catalytic activity . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent.

類似化合物との比較

1H-imidazole-2-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

Benzimidazole: Contains a fused benzene ring, which alters its chemical reactivity and biological effects.

2-Benzyl-1H-imidazole: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 1-Benzyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

生物活性

1-Benzyl-1H-imidazole-2-carboxylic acid is a compound belonging to the imidazole derivatives, recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic heterocyclic structure with two nitrogen atoms in the imidazole ring. The presence of a benzyl group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid group contributes to its reactivity and biological activity.

The compound has been studied primarily for its role as an inhibitor of metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. Research indicates that this compound effectively binds to the active site of MBLs such as VIM-2, suggesting its potential utility in combating resistant bacterial strains.

Binding Affinity and Structural Insights

Crystallographic studies have provided insights into how modifications to the compound can enhance its binding affinity and specificity towards these enzymes. The ability to inhibit MBLs is crucial for developing effective therapeutics against infections caused by resistant bacteria .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus subtilis | 16 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | >100 | Low |

The antimicrobial activity has been attributed to the low pKa of the carboxylic acid moiety, enhancing its interaction with bacterial cell membranes .

Case Studies

In a study examining the efficacy of various imidazole derivatives, this compound was compared with metronidazole, a known antibacterial agent. The results indicated that while metronidazole showed no activity against certain microorganisms, the imidazole derivative exhibited promising antibacterial properties, particularly against Gram-positive bacteria .

Applications in Drug Development

The compound's ability to inhibit metallo-beta-lactamases positions it as a lead candidate for drug development aimed at treating infections caused by resistant bacteria. Its structural characteristics allow for further modifications that could enhance its pharmacological profile.

Table 2: Structural Derivatives and Their Biological Activities

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | Imidazole derivative | Contains a methyl group instead of a benzyl group |

| 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Halogenated derivative | Exhibits different biological activity due to halogen substitution |

| 2-(Benzyl)-imidazole-4-carboxylic acid | Different position | May show different reactivity patterns |

These derivatives highlight how structural modifications can influence biological activity, providing pathways for further research and development.

特性

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?

A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like this compound interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.

Q2: What does the research paper reveal about the interaction between this compound and VIM-2?

A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with this compound" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how this compound binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。